molecular formula C17H15NO3 B11847462 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B11847462
M. Wt: 281.30 g/mol
InChI Key: VNXVBOYKVGHWLL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of Isoquinoline Core: Starting from a benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.

    Hydroxylation and Phenethyl Substitution: Introduction of the hydroxy group and phenethyl side chain can be achieved through selective functional group transformations.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a tetrahydroisoquinoline compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.

    Phenethylamine: A related compound with a phenethyl side chain but lacking the isoquinoline core.

Uniqueness

2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

IUPAC Name

2-hydroxy-4-(2-phenylethyl)-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)15(17(20)18(16)21)11-10-12-6-2-1-3-7-12/h1-9,15,21H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXVBOYKVGHWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C3=CC=CC=C3C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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